Vegfr-2-IN-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr-2-IN-14 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis is a key factor in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of quinoxaline-based derivatives. The synthetic route may include:

Formation of Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone under acidic conditions.

Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity against VEGFR-2. This may involve reactions such as halogenation, alkylation, or acylation.

Final Coupling: The final step involves coupling the functionalized quinoxaline with other moieties to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-14 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoxaline core, potentially altering its inhibitory activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation may involve reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.

Major Products

The major products of these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2. These modifications can improve the compound’s pharmacokinetic properties and efficacy .

Scientific Research Applications

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that Vegfr-2-IN-14 exhibited significant inhibitory activity against VEGFR-2 with an IC50 value of 0.079 μM, indicating high potency compared to established inhibitors like Sorafenib (IC50 = 1.46 μM) . The compound was tested on various cancer cell lines, including HepG2 and MCF-7, showing promising anti-proliferative effects.

- Molecular docking studies revealed that this compound forms stable interactions with key amino acid residues in the active site of VEGFR-2, supporting its mechanism of action .

-

Anti-Angiogenic Effects :

- In vivo experiments indicated that administration of this compound significantly reduced tumor vascularization in mouse models, correlating with decreased tumor growth rates . This suggests that the compound not only inhibits VEGFR-2 but also effectively disrupts the tumor microenvironment.

- Additional studies showed that this compound could induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways, further contributing to its therapeutic potential .

Comparative Efficacy

The following table summarizes the IC50 values of various compounds tested against VEGFR-2:

| Compound Name | IC50 (μM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 0.079 | HepG2, MCF-7 |

| Sorafenib | 1.46 | HepG2, MCF-7 |

| Compound 22 | 0.079 | HepG2, MCF-7 |

| Compound 25m | 0.026 |

Mechanism of Action

Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.

Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.

Axitinib: A selective VEGFR-2 inhibitor with applications in cancer treatment

Uniqueness

Vegfr-2-IN-14 is unique due to its high specificity and potency against VEGFR-2. Compared to other inhibitors, it has shown improved efficacy in preclinical studies, making it a promising candidate for further development .

Biological Activity

Introduction

Vegfr-2-IN-14 is a compound designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and its potential therapeutic applications.

VEGFR-2 is primarily involved in mediating the effects of VEGF, which promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, thereby limiting tumor growth and metastasis. This compound functions by binding to the active site of VEGFR-2, blocking its interaction with VEGF ligands and preventing downstream signaling pathways that lead to angiogenesis.

Key Findings

- Binding Affinity : Molecular docking studies have shown that this compound has a high binding affinity for VEGFR-2, with an IC50 value indicating potent inhibition compared to other known inhibitors like sorafenib and ramucirumab .

- Inhibition Studies : In vitro assays demonstrated that this compound effectively reduces VEGFR-2 phosphorylation in treated cell lines, leading to decreased cell proliferation and migration .

In Vitro Studies

In vitro studies have been conducted using various cancer cell lines to assess the antiproliferative effects of this compound. The results indicate significant reductions in cell viability across several tumor types, particularly breast and lung cancer cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.66 | Significant reduction in viability |

| HCC4006 | 0.39 | High sensitivity to treatment |

| A549 | 1.20 | Moderate sensitivity |

In Vivo Studies

Animal models have been employed to further evaluate the efficacy of this compound. Tumor-bearing mice treated with this compound exhibited reduced tumor growth rates compared to control groups.

Case Study: Tumor Growth Inhibition

In a study involving HCC4006 xenograft models:

- Control Group : Average tumor volume increased by 150% over three weeks.

- This compound Treated Group : Average tumor volume increased by only 30%, indicating a substantial inhibitory effect on tumor growth.

Potential Therapeutic Applications

The inhibition of VEGFR-2 by this compound presents several potential therapeutic applications:

- Cancer Therapy : Given its effectiveness against various cancer cell lines, it may be developed as a treatment for solid tumors.

- Combination Therapy : The compound could be used in conjunction with other chemotherapeutics to enhance overall efficacy and reduce resistance.

- Angiogenesis-related Disorders : Beyond oncology, this compound may have applications in treating diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration.

Properties

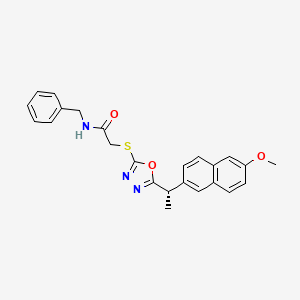

Molecular Formula |

C24H23N3O3S |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |

InChI Key |

TXIKYRCWHMHHLK-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.